molecular formula C11H12BrFO B1383904 4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran CAS No. 1695955-41-9

4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran

Cat. No.: B1383904
CAS No.: 1695955-41-9
M. Wt: 259.11 g/mol
InChI Key: IDPNSKACGFGJMB-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C11H12BrFO. It consists of a tetrahydropyran ring substituted with a 5-bromo-2-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran typically involves the reaction of 5-bromo-2-fluorobenzene with tetrahydropyran under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the tetrahydropyran, followed by nucleophilic substitution with 5-bromo-2-fluorobenzene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation reactions can produce lactones or ketones .

Scientific Research Applications

4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved can vary based on the compound’s structure and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-2-chlorophenyl)tetrahydro-2H-pyran
  • 4-(5-Bromo-2-methylphenyl)tetrahydro-2H-pyran
  • 4-(5-Bromo-2-nitrophenyl)tetrahydro-2H-pyran

Uniqueness

4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of halogens can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

4-(5-bromo-2-fluorophenyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO/c12-9-1-2-11(13)10(7-9)8-3-5-14-6-4-8/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPNSKACGFGJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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